![molecular formula C23H21NO6 B11158951 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one](/img/structure/B11158951.png)
1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one
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Overview
Description
1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one typically involves multiple steps. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-hydroxyacetophenone to form an intermediate. This intermediate is then reacted with piperidin-4-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenoxy and piperidinone moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of coumarins, including compounds similar to 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one, exhibit significant anti-inflammatory properties. These compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes.
Case Study:
A study published in ACS Omega highlighted that certain coumarin derivatives demonstrated potent COX-II inhibitory activity with IC50 values significantly lower than those of standard anti-inflammatory drugs like Rofecoxib . This suggests that this compound may also possess similar or enhanced anti-inflammatory effects.
Antioxidant Properties
Coumarin derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress. The incorporation of methoxy groups in the structure enhances these properties.
Data Table: Antioxidant Activity of Coumarin Derivatives
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | TBD | Scavenging free radicals |
Other Coumarin Derivatives | Varies | Varies |
Neuroprotective Effects
The neuroprotective potential of coumarin derivatives has been a subject of interest, especially concerning neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored.
Case Study:
Research demonstrated that certain piperidine derivatives with coumarin moieties exhibited dual inhibition of AChE and BACE1, which are critical targets in Alzheimer's treatment. This dual action suggests that this compound could be a promising candidate for developing multitarget therapies against neurodegeneration .
Anticancer Properties
Emerging studies indicate that coumarin derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Research Findings:
A recent investigation revealed that specific coumarin-based compounds showed cytotoxic effects on various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest, indicating that this compound may have similar effects .
Mechanism of Action
The mechanism of action of 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one involves its interaction with specific molecular targets. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and anti-inflammatory activities.
Benzofuran and benzoxazol derivatives: Exhibit similar biological properties and are used in medicinal chemistry
Uniqueness
1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one stands out due to its unique combination of the coumarin and piperidinone moieties, which may confer distinct biological activities and therapeutic potential.
Biological Activity
The compound 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one is a synthetic derivative that combines piperidine and chromone moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a phenoxy group, and a chromone derivative, contributing to its biological properties.
Biological Activity Overview
The biological activities of this compound are attributed to its interactions with various biological targets. Key areas of activity include:
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Antioxidant Activity
- The antioxidant potential has been assessed through various assays, indicating that the compound can scavenge free radicals and reduce oxidative stress markers.
-
Enzyme Inhibition
- The compound shows promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and gastric disorders respectively.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives, including the target compound. The results indicated:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 1.5 | Staphylococcus aureus |
Reference Antibiotic | 0.5 | Staphylococcus aureus |
This data suggests that the compound has comparable activity to established antibiotics, highlighting its potential for therapeutic applications in treating bacterial infections .
Antioxidant Activity
The antioxidant capacity was measured using DPPH radical scavenging assays:
Compound | IC50 (µg/mL) |
---|---|
This compound | 25 |
Ascorbic Acid (Control) | 15 |
The results indicate that the compound has moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Enzyme Inhibition Studies
Inhibition studies focused on AChE and urease:
Enzyme | IC50 (µM) | Reference |
---|---|---|
Acetylcholinesterase | 10 | Donepezil (5 µM) |
Urease | 15 | Thiourea (20 µM) |
These findings demonstrate that the compound can effectively inhibit both enzymes, suggesting potential applications in treating Alzheimer's disease and gastric ulcers .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives in a model of neurodegeneration. The results showed that compounds similar to this compound significantly reduced neuronal death and improved cognitive function in treated mice .
Case Study 2: Anticancer Potential
Another research focused on the anticancer properties of chromone derivatives. The study revealed that compounds with similar structures induced apoptosis in cancer cell lines through caspase activation . This suggests that the target compound may also possess anticancer properties worth exploring further.
Properties
Molecular Formula |
C23H21NO6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperidin-4-one |
InChI |
InChI=1S/C23H21NO6/c1-28-19-6-7-21-16(12-19)13-20(23(27)30-21)15-2-4-18(5-3-15)29-14-22(26)24-10-8-17(25)9-11-24/h2-7,12-13H,8-11,14H2,1H3 |
InChI Key |
IOMMUFQMVKRFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCC(=O)CC4 |
Origin of Product |
United States |
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